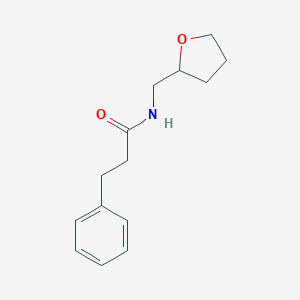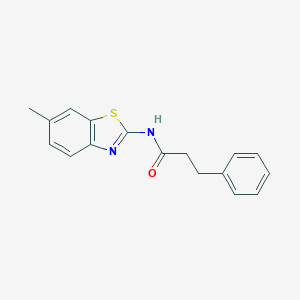![molecular formula C18H17ClN2O3 B438386 1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone CAS No. 314023-25-1](/img/structure/B438386.png)
1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a benzodioxole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of 1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Piperazine Derivative: The piperazine derivative is prepared by reacting 3-chlorophenylamine with ethylene glycol to form the corresponding piperazine.
Coupling Reaction: The final step involves coupling the benzodioxole ring with the piperazine derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions
Chemical Reactions Analysis
1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting certain enzymes.
Medicine: It is being investigated for its anticancer properties, with studies indicating its ability to induce apoptosis in cancer cells
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound targets pathways such as the tubulin polymerization pathway, which is crucial for cell division .
Comparison with Similar Compounds
1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone can be compared with other similar compounds such as:
1,3-Benzodioxol-5-yl-indoles: These compounds also feature a benzodioxole ring and have shown similar anticancer properties.
Piperazine Derivatives: Compounds like 1-(3-chlorophenyl)piperazine share structural similarities and exhibit comparable biological activities
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-2-1-3-15(11-14)20-6-8-21(9-7-20)18(22)13-4-5-16-17(10-13)24-12-23-16/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRMDOGVJTSDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-CHLORO-5-{2-[3-METHYL-5-OXO-4(5H)-ISOXAZOLYLIDEN]HYDRAZINO}BENZAMIDE](/img/structure/B438307.png)
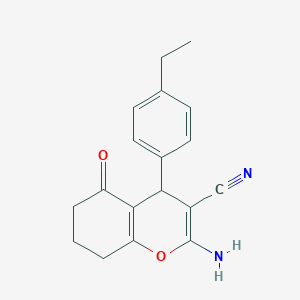
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B438314.png)
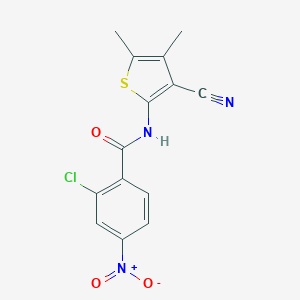
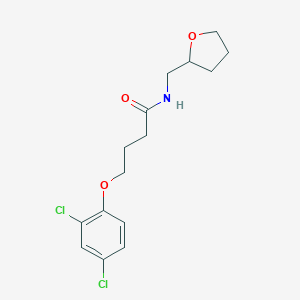
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B438385.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B438420.png)
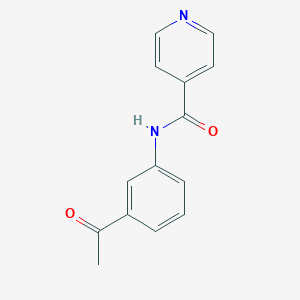
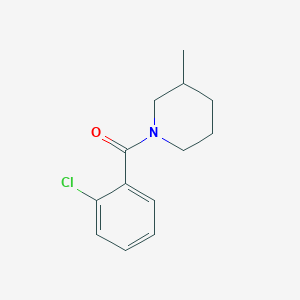
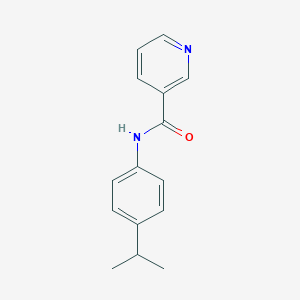
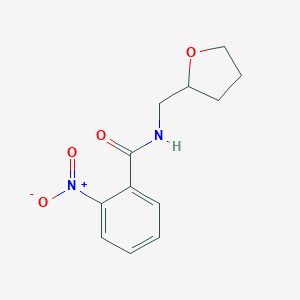
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B438478.png)
